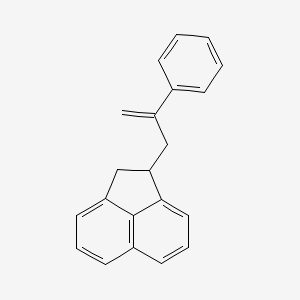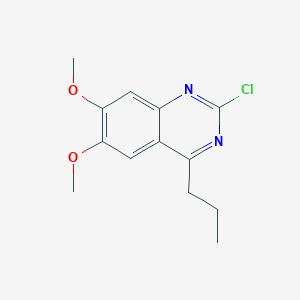
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, a cyclopentane ring, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of a cyclopentanone derivative with a bromobutyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the carbonyl group to an alcohol.
Oxidation: Introduction of carboxylic acids or ketones.
Applications De Recherche Scientifique
Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can participate in nucleophilic substitution reactions, while the carbonyl group in the cyclopentane ring can undergo reduction or oxidation. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromobutyrate: Similar in structure but with an ethyl ester instead of a methyl ester.
4-Bromobutyryl chloride: Contains a bromobutyl group but with a chloride instead of a carboxylate ester.
tert-Butyl bromide: Features a tert-butyl group attached to a bromide substituent.
Uniqueness: Methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of a bromobutyl group and a cyclopentane ring with a carboxylate ester
Propriétés
Numéro CAS |
61114-31-6 |
|---|---|
Formule moléculaire |
C11H17BrO3 |
Poids moléculaire |
277.15 g/mol |
Nom IUPAC |
methyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO3/c1-15-10(14)11(6-2-3-8-12)7-4-5-9(11)13/h2-8H2,1H3 |
Clé InChI |
MHZAODSKLBSHHZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCC1=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
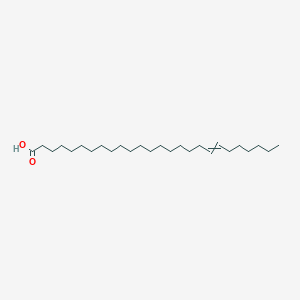


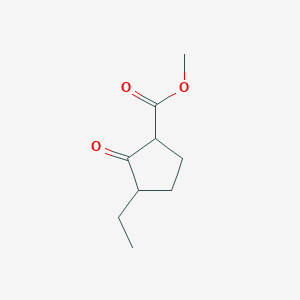
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
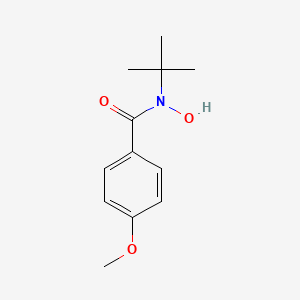
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
